molecular formula C8H8N2O2 B12445624 1,4-Benzene dicarboxaldehydedioxime

1,4-Benzene dicarboxaldehydedioxime

Cat. No.: B12445624
M. Wt: 164.16 g/mol
InChI Key: UFJKQCPYFKAUEO-UHFFFAOYSA-N
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Description

1,4-Benzene dicarboxaldehydedioxime: is an organic compound with the molecular formula C8H8N2O2 . It is also known by its systematic name terephthalaldehyde dioxime . This compound is characterized by the presence of two oxime groups attached to a benzene ring at the 1 and 4 positions. It is a crystalline solid with a melting point of approximately 211.5-212.0°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Benzene dicarboxaldehydedioxime can be synthesized through the reaction of terephthalaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with optimization for scale-up. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1,4-Benzene dicarboxaldehydedioxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4-Benzene dicarboxaldehydedioxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Benzene dicarboxaldehydedioxime involves its ability to form stable complexes with metal ions. The oxime groups act as chelating agents, binding to metal ions and forming coordination compounds. These complexes can exhibit unique properties such as catalytic activity, electronic conductivity, and biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual oxime functionality, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

N-[[4-(hydroxyiminomethyl)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-6,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJKQCPYFKAUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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